3-iso-Propylphenyl-(3-thienyl)methanol
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Overview
Description
3-iso-Propylphenyl-(3-thienyl)methanol is an organic compound with the molecular formula C14H16OS. It features a phenyl ring substituted with an isopropyl group and a thienyl group attached to a methanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iso-Propylphenyl-(3-thienyl)methanol typically involves the condensation of 3-iso-propylphenyl ketone with 3-thienylmethanol under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-iso-Propylphenyl-(3-thienyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of 3-iso-Propylphenyl-(3-thienyl)ketone.
Reduction: Formation of 3-iso-Propylphenyl-(3-thienyl)alkane.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-iso-Propylphenyl-(3-thienyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-iso-Propylphenyl-(3-thienyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-iso-Propylphenyl-(2-thienyl)methanol
- 3-iso-Propylphenyl-(4-thienyl)methanol
- 3-iso-Propylphenyl-(3-furyl)methanol
Uniqueness
3-iso-Propylphenyl-(3-thienyl)methanol is unique due to the specific positioning of the thienyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different physical, chemical, and biological properties compared to its analogs .
Properties
IUPAC Name |
(3-propan-2-ylphenyl)-thiophen-3-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16OS/c1-10(2)11-4-3-5-12(8-11)14(15)13-6-7-16-9-13/h3-10,14-15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLOYRKQALKWIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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